

chemical structure and properties of Leucomycin A8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leucomycin A8*

Cat. No.: *B100343*

[Get Quote](#)

Leucomycin A8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium *Streptomyces kitasatoensis*.^[1] Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are clinically significant for their activity against a broad spectrum of Gram-positive bacteria and certain Gram-negative cocci.^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **Leucomycin A8**.

Chemical Structure and Physicochemical Properties

Leucomycin A8 is a complex macrolide with the chemical formula $C_{39}H_{63}NO_{15}$.^[3] Its structure consists of a 16-membered lactone ring substituted with two deoxy sugars, mycaminose and mycarose. The chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **Leucomycin A8**

Property	Value	Source(s)
Molecular Formula	C ₃₉ H ₆₃ NO ₁₅	[3]
Molecular Weight	785.9 g/mol	[3]
IUPAC Name	<p>[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6- [(2S,3R,4R,5S,6R)-5- [(2S,4R,5S,6S)-5-acetyloxy-4- hydroxy-4,6-dimethyloxan-2- yl]oxy-4-(dimethylamino)-3- hydroxy-6-methyloxan-2- yl]oxy-10-hydroxy-5-methoxy- 9,16-dimethyl-2-oxo-7-(2- oxoethyl)-1-oxacyclohexadeca- 11,13-dien-4-yl] acetate</p>	[3]
CAS Number	18361-50-7	[3]
Appearance	White to off-white crystalline powder (inferred from related compounds)	[4]
Melting Point	Approximately 120°C (with decomposition) for the related Leucomycin A5. Specific data for Leucomycin A8 is not readily available.	[4]
Specific Rotation	Data not available. Specific rotation is a measure of a compound's ability to rotate plane-polarized light and is determined using a polarimeter. The value is reported as $[\alpha]T\lambda$, where T is the temperature and λ is the wavelength of light used.[5][6]	

Solubility

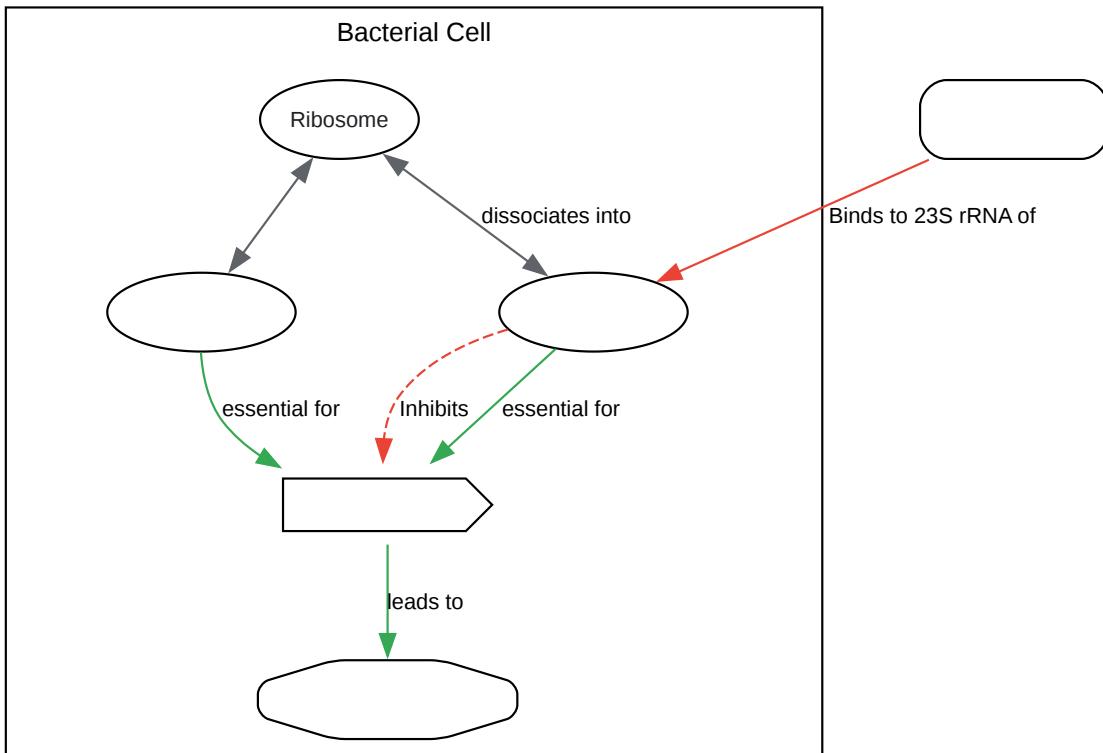
Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Limited solubility in water.[\[2\]](#)

Mechanism of Action

Leucomycin A8, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome.

The mechanism involves the following key steps:

- Binding to the 50S Ribosomal Subunit: **Leucomycin A8** binds to the 23S rRNA component of the 50S ribosomal subunit.
- Obstruction of the Polypeptide Exit Tunnel: This binding event physically blocks the nascent polypeptide exit tunnel, preventing the elongation of the growing peptide chain.
- Inhibition of Protein Synthesis: The blockage of the exit tunnel halts protein synthesis, leading to a bacteriostatic effect, where the bacteria are inhibited from growing and replicating.



[Click to download full resolution via product page](#)

Leucomycin A8 inhibits bacterial protein synthesis.

Antibacterial Spectrum and Activity

The leucomycin complex is known to be effective against a range of Gram-positive bacteria, some Gram-negative cocci, and other microorganisms like Mycoplasma.^[2] While a comprehensive list of Minimum Inhibitory Concentration (MIC) values for **Leucomycin A8** against various pathogens is not readily available in the literature, the following table provides representative MIC data for the closely related leucomycin complex and other macrolides against key bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.^[7]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values

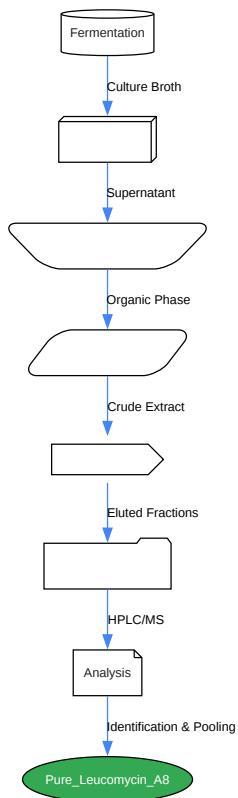
Bacterial Species	Antibiotic	MIC Range (µg/mL)
Staphylococcus aureus	Leucomycin Complex	0.2 - 1.6
Streptococcus pyogenes	Leucomycin Complex	0.05 - 0.4
Streptococcus pneumoniae	Leucomycin Complex	0.05 - 0.8
Mycoplasma pneumoniae	Josamycin (a leucomycin)	0.008 - 0.03
Staphylococcus aureus (MRSA)	Vancomycin (for comparison)	1 - 2

Note: The MIC values for the leucomycin complex are provided as a reference due to the limited availability of specific data for **Leucomycin A8**.

Experimental Protocols

Isolation and Purification of Leucomycin A8 from *Streptomyces kitasatoensis*

The following is a representative protocol for the isolation and purification of leucomycins, which can be adapted for the specific isolation of **Leucomycin A8**.



[Click to download full resolution via product page](#)

Workflow for the isolation and purification of **Leucomycin A8**.

Methodology:

- Fermentation: Culture *Streptomyces kitasatoensis* in a suitable fermentation medium under optimal conditions (e.g., temperature, pH, aeration) to promote the production of the leucomycin complex.
- Harvesting: After an appropriate incubation period, harvest the fermentation broth.
- Cell Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration. The leucomycins are typically found in the supernatant.
- Solvent Extraction: Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at an appropriate pH to partition the leucomycins into the organic

phase.

- Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract of the leucomycin complex.
- Chromatographic Purification: Subject the crude extract to column chromatography. A variety of stationary phases can be used, including silica gel, alumina, or reversed-phase materials.
 - Column Packing: Pack a chromatography column with the chosen stationary phase.
 - Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
 - Elution: Elute the column with a suitable solvent system, often a gradient of increasing polarity, to separate the different leucomycin components.
- Fraction Collection: Collect fractions of the eluate.
- Analysis and Pooling: Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to identify the fractions containing **Leucomycin A8**. Pool the pure fractions containing the target compound.
- Final Purification: If necessary, perform further purification steps, such as recrystallization, to obtain highly pure **Leucomycin A8**.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of **Leucomycin A8** against a bacterial strain using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).^[8]

Materials:

- Pure **Leucomycin A8**
- Sterile 96-well microtiter plates

- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
- Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted.
- Sterile diluent (e.g., saline or broth)
- Incubator

Procedure:

- Preparation of **Leucomycin A8** Stock Solution:
 - Accurately weigh a known amount of pure **Leucomycin A8** powder.
 - Dissolve the powder in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.^[9]
 - Further dilute the stock solution in the appropriate broth to the desired starting concentration for the assay.
- Serial Dilutions:
 - Add a defined volume of sterile broth to all wells of a 96-well plate, except for the first column.
 - Add a double-strength concentration of **Leucomycin A8** to the first column.
 - Perform serial two-fold dilutions by transferring a specific volume of the antibiotic solution from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations.
- Inoculation:
 - Prepare a bacterial inoculum of the test organism in the appropriate broth, adjusted to a concentration of approximately 5×10^5 CFU/mL.

- Add an equal volume of the bacterial inoculum to all wells of the microtiter plate, including a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
- Incubation:
 - Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (typically 35-37°C for 18-24 hours).
- Reading and Interpretation:
 - After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
 - The MIC is the lowest concentration of **Leucomycin A8** at which there is no visible growth.

Stability and Storage

Information specific to the stability of **Leucomycin A8** is limited. However, as a general guideline for macrolide antibiotics:

- Solid Form: Store the powdered form in a cool, dark, and dry place.
- Stock Solutions: Prepare fresh stock solutions for assays. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of antibiotic solutions can be affected by the solvent, concentration, and storage temperature.

Conclusion

Leucomycin A8 is a significant member of the leucomycin family of macrolide antibiotics. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it an important subject for research in the development of new antibacterial agents. This technical guide provides a foundational understanding of its chemical and physical properties, alongside detailed experimental protocols for its study. Further research is warranted to fully elucidate the specific antibacterial activity and potential therapeutic applications of pure **Leucomycin A8**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Leucomycin A8 | C39H63NO15 | CID 5282327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. idexx.dk [idexx.dk]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- To cite this document: BenchChem. [chemical structure and properties of Leucomycin A8]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100343#chemical-structure-and-properties-of-leucomycin-a8\]](https://www.benchchem.com/product/b100343#chemical-structure-and-properties-of-leucomycin-a8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com